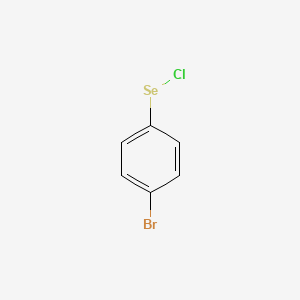
4-Bromobenzene-1-selenenyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzene-1-selenenyl chloride: is an organoselenium compound characterized by the presence of a bromine atom and a selenenyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzene-1-selenenyl chloride typically involves the reaction of 4-bromobenzeneselenol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the selenenyl chloride group. The general reaction scheme is as follows:
4-Bromobenzeneselenol+Thionyl chloride→4-Bromobenzene-1-selenenyl chloride+Hydrogen chloride+Sulfur dioxide
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzene-1-selenenyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The selenenyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction Reactions: The compound can be reduced to form 4-bromobenzeneselenol.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include 4-bromobenzene derivatives with various functional groups.
Oxidation Reactions: Products include 4-bromobenzene selenoxides or selenones.
Reduction Reactions: The primary product is 4-bromobenzeneselenol.
Scientific Research Applications
Chemistry: 4-Bromobenzene-1-selenenyl chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also employed in the synthesis of more complex organoselenium compounds.
Biology and Medicine: Research into the biological activity of organoselenium compounds has shown potential applications in medicine, including antioxidant properties and potential anticancer activity. This compound serves as a precursor for such biologically active compounds.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials that require the unique properties of selenium-containing compounds.
Mechanism of Action
The mechanism of action of 4-Bromobenzene-1-selenenyl chloride involves its ability to act as an electrophile due to the presence of the selenenyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a selenenyl chloride group.
4-Bromobenzene-1-sulfonyl chloride: Another related compound with a sulfonyl chloride group.
4-Bromobenzeneselenol: The reduced form of 4-Bromobenzene-1-selenenyl chloride.
Uniqueness: this compound is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to sulfur-containing analogs. Selenium’s ability to participate in redox reactions and form stable bonds with carbon makes this compound valuable in various synthetic and research applications.
Properties
IUPAC Name |
(4-bromophenyl) selenohypochlorite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClSe/c7-5-1-3-6(9-8)4-2-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWRGEAYPFYZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Se]Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556537 |
Source


|
| Record name | 4-Bromobenzene-1-selenenyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57878-21-4 |
Source


|
| Record name | 4-Bromobenzene-1-selenenyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)

![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)

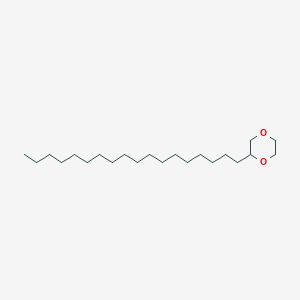
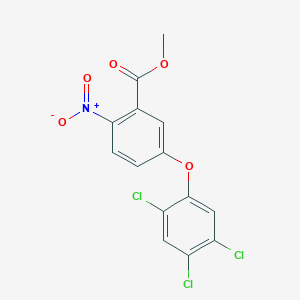
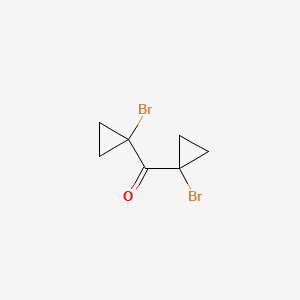
![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
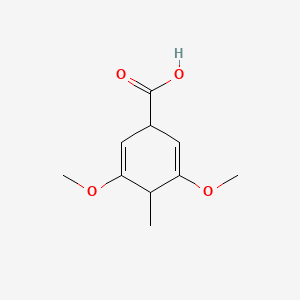
![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)

![5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B14603238.png)
![(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14603242.png)

